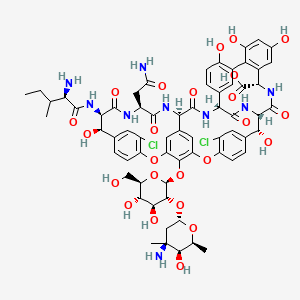
N-去甲万古霉素
描述
N-Demethylvancomycin, also known as norvancomycin, is a glycopeptide antibiotic that was first isolated from a strain of Nocardia orientalis. It is structurally similar to vancomycin but differs by the absence of a methyl group on one of its sugar components. This compound has been commercially developed and used primarily in China since 1967 to treat infections caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and methicillin-resistant Staphylococcus epidermidis .
科学研究应用
N-Demethylvancomycin has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of novel antibiotics and for studying the structure-activity relationships of glycopeptide antibiotics.
Biology: Researchers use N-Demethylvancomycin to study bacterial resistance mechanisms and to develop new strategies to combat antibiotic-resistant bacteria.
Medicine: It is investigated for its potential to treat infections caused by drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis.
作用机制
- N-Demethylvancomycin primarily targets bacterial cell walls. It inhibits cell-wall biosynthesis by preventing the incorporation of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG)-peptide subunits into the peptidoglycan matrix. This matrix forms the major structural component of bacterial cell walls .
- The compound also interferes with the transpeptidation step, where it competes with the D-Ala-D-Ala substrate. This disrupts the cross-linking of peptidoglycan strands, further weakening the cell wall .
- N-Demethylvancomycin exhibits favorable pharmacokinetic properties:
Target of Action
Mode of Action
Pharmacokinetics
生化分析
Biochemical Properties
N-Demethylvancomycin plays a crucial role in biochemical reactions by inhibiting cell wall synthesis in bacteria. It interacts with the D-alanyl-D-alanine terminus of cell wall precursor units, preventing the cross-linking of peptidoglycan chains . This interaction is facilitated by the binding of N-Demethylvancomycin to the peptide terminal portion of the bacterial cell wall peptidoglycan precursor . The compound’s affinity for the bacterial cell wall analogue di-N-Ac-L-Lys-D-Ala-D-Ala is higher than that of vancomycin, making it a more potent antibiotic .
Cellular Effects
N-Demethylvancomycin exerts significant effects on various types of cells and cellular processes. It disrupts cell wall synthesis in bacteria, leading to cell lysis and death . This compound influences cell function by inhibiting the transpeptidase-catalyzed cross-linking of peptidoglycan, which is essential for bacterial cell wall integrity . Additionally, N-Demethylvancomycin affects cell signaling pathways and gene expression by interfering with the synthesis of key cell wall components .
Molecular Mechanism
The molecular mechanism of N-Demethylvancomycin involves its binding to the D-alanyl-D-alanine terminus of cell wall precursor units . This binding inhibits the transpeptidase enzyme, preventing the cross-linking of peptidoglycan chains and ultimately leading to bacterial cell death . The compound’s structure allows it to form hydrogen bonds with the peptide terminal portion of the bacterial cell wall, enhancing its binding affinity and antimicrobial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Demethylvancomycin have been observed to change over time. The compound exhibits stability under various conditions, with a degradation half-life that allows for sustained antimicrobial activity . Long-term studies have shown that N-Demethylvancomycin maintains its efficacy against bacterial infections, with minimal degradation observed over extended periods . These findings suggest that N-Demethylvancomycin is a stable and effective antibiotic for long-term use.
Dosage Effects in Animal Models
The effects of N-Demethylvancomycin vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth and reduces infection . At higher doses, toxic or adverse effects may be observed, including nephrotoxicity and ototoxicity . These threshold effects highlight the importance of careful dosage management in clinical applications to minimize potential side effects while maximizing therapeutic benefits.
Metabolic Pathways
N-Demethylvancomycin is involved in several metabolic pathways, including amino acid metabolism, central carbon metabolism, and fatty acid metabolism . The biosynthesis of its precursors involves enzymes such as tyrosine, p-hydroxyphenylglycine, and p-hydroxyphenylglyoxylic acid . These metabolic pathways contribute to the compound’s antimicrobial activity by providing the necessary building blocks for its synthesis and function .
Transport and Distribution
N-Demethylvancomycin is transported and distributed within cells and tissues through various mechanisms. It penetrates most body spaces, although the concentrations obtained are variable and somewhat dependent on the degree of inflammation present . The compound is primarily eliminated via the renal route, with a significant portion recovered unchanged in urine within 24 hours after administration . Factors such as tissue distribution, inoculum size, and protein-binding effects influence the overall activity of N-Demethylvancomycin .
Subcellular Localization
The subcellular localization of N-Demethylvancomycin is primarily within the bacterial cell wall, where it exerts its antimicrobial effects . The compound’s structure allows it to target specific compartments within the bacterial cell, enhancing its activity and function . Post-translational modifications and targeting signals direct N-Demethylvancomycin to the bacterial cell wall, ensuring its effective localization and action .
准备方法
Synthetic Routes and Reaction Conditions: N-Demethylvancomycin is produced through fermentation using the soil isolate Nocardia orientalis. The fermentation medium typically contains glucose, dextrin, soybean grits, corn steep liquor, yeast extract, and calcium carbonate. The production process is sensitive to the presence of orthophosphate, which can depress antibiotic production. Enrichment of the medium with tyrosine, p-hydroxyphenylglycine, p-hydroxyphenylglyoxylic acid, or leucine can stimulate the biosynthesis of N-Demethylvancomycin .
Industrial Production Methods: Industrial production of N-Demethylvancomycin involves large-scale fermentation processes. The fermentation inoculum is prepared by introducing lyophilized pellets into Erlenmeyer flasks containing a nutrient-rich medium. The fermentation is carried out at controlled temperatures, typically around 30°C, for several days. The antibiotic is then extracted and purified from the fermentation broth .
化学反应分析
Types of Reactions: N-Demethylvancomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or to create derivatives for research purposes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize specific functional groups in N-Demethylvancomycin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce certain functional groups.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions to replace specific groups in the molecule.
Major Products Formed: The major products formed from these reactions include various N-substituted derivatives of N-Demethylvancomycin, which are evaluated for their enhanced antibacterial activities .
相似化合物的比较
Vancomycin: A widely used glycopeptide antibiotic with a similar structure but with a methyl group on its sugar component.
Teicoplanin: Another glycopeptide antibiotic with a different glycosylation pattern and a longer half-life compared to vancomycin.
N-Substituted Demethylvancomycin Derivatives: These derivatives are designed to enhance antibacterial activity and pharmacokinetic properties
N-Demethylvancomycin remains a valuable compound in the fight against antibiotic-resistant bacteria and continues to be a subject of extensive research and development.
属性
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-3-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H73Cl2N9O24/c1-5-22(2)44(69)58(88)75-48-50(82)25-7-10-36(31(66)13-25)96-38-15-27-16-39(54(38)100-64-55(53(85)52(84)40(21-77)98-64)99-42-20-65(4,70)56(86)23(3)95-42)97-37-11-8-26(14-32(37)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-35(80)43(30)29-12-24(6-9-34(29)79)45(59(89)76-49)73-60(90)46(27)72-57(87)33(19-41(68)81)71-61(48)91/h6-18,22-23,33,40,42,44-53,55-56,64,77-80,82-86H,5,19-21,69-70H2,1-4H3,(H2,68,81)(H,71,91)(H,72,87)(H,73,90)(H,74,92)(H,75,88)(H,76,89)(H,93,94)/t22?,23-,33-,40+,42-,44+,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDOJVYPUSOORV-BKPBQXSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)OC6CC(C(C(O6)C)O)(C)N)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6C[C@]([C@@H]([C@@H](O6)C)O)(C)N)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H73Cl2N9O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016186 | |
| Record name | N-Demethylvancomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1435.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91700-98-0 | |
| Record name | Norvancomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091700980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Demethylvancomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


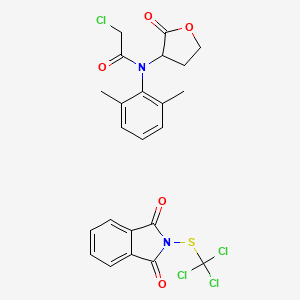
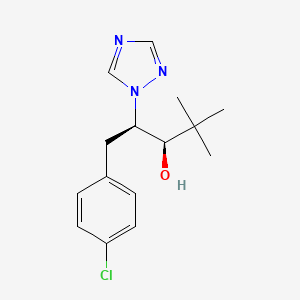

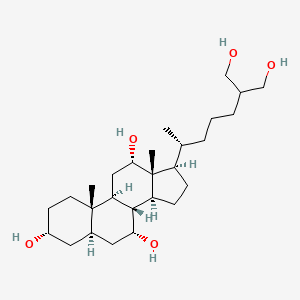
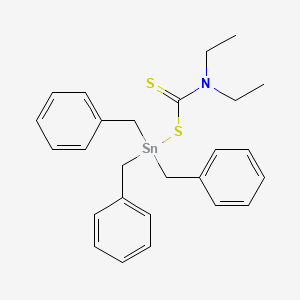
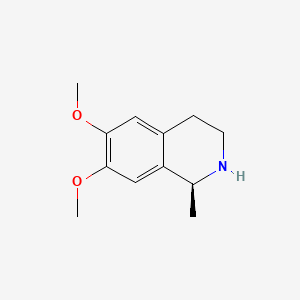

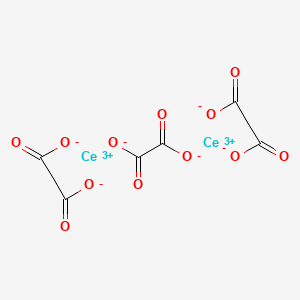

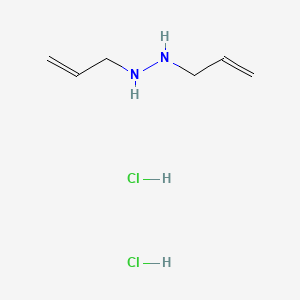

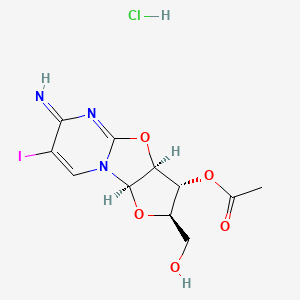
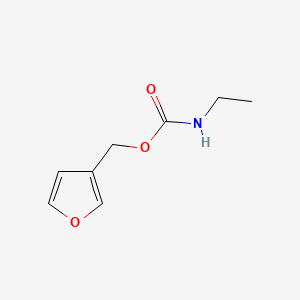
![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea](/img/structure/B1215861.png)
